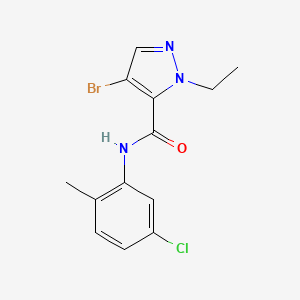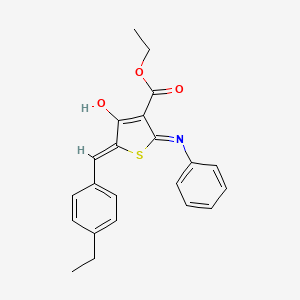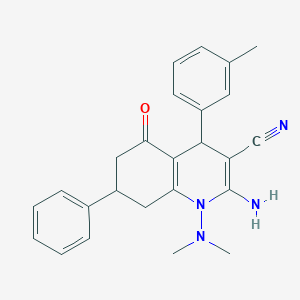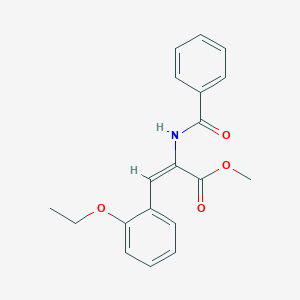![molecular formula C18H13N3O2S B6120113 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been linked to several types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anticancer agent, and its synthesis and mechanism of action are of great interest to researchers.
Wirkmechanismus
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione binds to the ATP-binding site of PLK1, inhibiting its kinase activity and preventing its phosphorylation of downstream targets involved in cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to induce DNA damage in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity towards PLK1, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to be used in combination with other anticancer agents. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity towards normal cells at high doses.
Zukünftige Richtungen
For research on 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of biomarkers that can predict its efficacy in different types of cancer. In addition, further studies are needed to investigate its potential as a radiosensitizer, its effects on cancer stem cells, and its ability to overcome drug resistance in cancer cells.
Synthesemethoden
The synthesis of 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione involves several steps, starting with the reaction of 2-(1,3-benzothiazol-2-yl)hydrazine with ethyl 2-bromoacetate to yield the hydrazone intermediate. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the indene-1,3(2H)-dione core structure. The final step involves the reaction of the indene-1,3(2H)-dione intermediate with 2-(2-aminoethylamino)ethanol to yield 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including breast, lung, ovarian, and colorectal cancer. It has been shown to inhibit cell proliferation and induce cell death in cancer cells, both in vitro and in vivo. 2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione has also been tested in combination with other anticancer agents, such as paclitaxel and gemcitabine, and has shown synergistic effects.
Eigenschaften
IUPAC Name |
2-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-10(15-16(22)11-6-2-3-7-12(11)17(15)23)20-21-18-19-13-8-4-5-9-14(13)24-18/h2-9,22H,1H3,(H,19,21)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVDAJRYPIVAI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(1,3-benzothiazol-2-yl)hydrazinyl]ethylidene}-1H-indene-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)

![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)



![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)